N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine
Description
This compound belongs to the class of 1,2-dithiolo[3,4-c]quinolin-1-ylidene(aryl)amines, characterized by a fused dithioloquinoline core with a methoxy group at position 8, dimethyl substituents at positions 4 and 4, and a 3,5-dimethylphenylamine moiety. The synthesis involves the reaction of 4,4-dimethyl-1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodide with 3,5-dimethylaniline under optimized conditions, yielding the target imine via a Stolle-type reaction . Structural confirmation relies on NMR spectroscopy, mass spectrometry, and elemental analysis .
Properties
Molecular Formula |
C21H22N2OS2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2OS2/c1-12-8-13(2)10-14(9-12)22-20-18-16-11-15(24-5)6-7-17(16)23-21(3,4)19(18)25-26-20/h6-11,23H,1-5H3 |
InChI Key |
GDTSFTURHBQBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylaniline and 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: This compound might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for the success of these reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a pharmaceutical agent, given the biological activity of quinoline derivatives.
Medicine
Medicinal applications might include its use as an antimicrobial, antiviral, or anticancer agent, pending further research and clinical trials.
Industry
In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of 1,2-dithiolo[3,4-c]quinolin-1-ylidene derivatives. Key structural and functional comparisons are outlined below:
Table 1: Substituent Variations and Properties of Analogous Compounds
Notes for Table 1:
- Target Compound: Elemental analysis matches calculated values (C: 72.43%, H: 5.35%, N: 6.76%, S: 15.47%) with minor deviations (<1%) due to synthesis impurities .
- Compound 3e : The 4-chlorobenzyloxy group introduces halogen-mediated reactivity, broadening biological applicability .
- Compound 3h : The pentyloxy chain enhances membrane permeability, critical for in vivo studies .
Reactivity and Functionalization
- Electrophilic Substitution: The dithioloquinoline core in the target compound undergoes regioselective electrophilic substitution at position 7, unlike ethoxy-substituted analogs (e.g., 3e), where steric hindrance limits reactivity .
- Annelation Reactions: Treatment with oxalyl chloride facilitates pyrroledione annelation, forming polycondensed heterocycles (e.g., 10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione). This reactivity is absent in non-methoxy derivatives, highlighting the methoxy group’s electronic influence .
Biological Activity
N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 354.49 g/mol. Its unique structure includes a dimethylphenyl group and a methoxy-substituted dithioloquinoline moiety, which are believed to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves several key reactions that maintain the integrity of functional groups while constructing the complex framework. The following steps outline the general synthetic pathway:
- Formation of Dithioloquinoline Framework : Initial reactions focus on creating the dithioloquinoline core.
- Substitution Reactions : Introduction of the dimethylphenyl and methoxy groups through nucleophilic substitution.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures may interact with biological targets involved in cancer progression. For instance, related compounds have shown the ability to inhibit melanogenesis by downregulating proteins such as tyrosinase-related protein 2 (TRP-2), suggesting potential applications in treating hyperpigmentation disorders and melanoma.
A study using PASS (Prediction of Activity Spectra for Substances) indicated that derivatives of this compound could exhibit significant antitumor effects (56–66%) and apoptosis-inducing properties (59–81%) with a probability higher than 50% .
Interaction with Protein Kinases
In vitro screening has demonstrated that certain derivatives exhibit moderate to high inhibitory activity against various protein kinases involved in cancer signaling pathways. The IC50 values for these compounds ranged from 0.25 µM to 0.78 µM against kinases such as JAK3 and cRAF[Y340D][Y341D], indicating their potential as therapeutic agents in oncology .
Comparative Biological Activity
To better understand the unique properties of this compound compared to structurally similar compounds, the following table summarizes their features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3,5-dimethylphenyl)-3-methoxybenzamide | Biaryl amide structure | Inhibits melanogenesis |
| 8-Hydroxyquinoline | Hydroxy group on quinoline | Anticancer properties |
| 6-Methoxyquinoline | Methoxy substitution on quinoline | Antioxidant activity |
This table highlights how the specific dithioloquinoline framework of this compound may confer dual action against both pigmentation disorders and cancer growth.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Melanoma Treatment : A study demonstrated that analogs effectively reduced tumor size in melanoma models by inhibiting TRP-2 expression.
- Cell Line Studies : In vitro assays showed significant cytotoxicity against various cancer cell lines (e.g., A549 and Caco-2), supporting the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
